6-Iodo-2-methyl-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

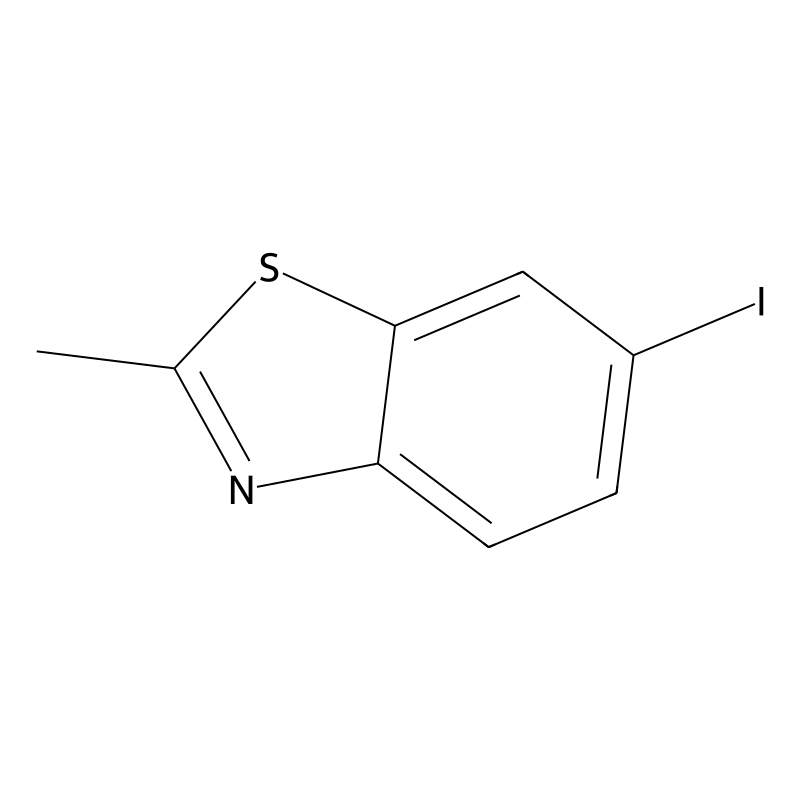

6-Iodo-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula and a molecular weight of 275.11 g/mol. This compound is a derivative of benzothiazole, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the benzothiazole ring. The structure of 6-Iodo-2-methyl-1,3-benzothiazole can be represented as follows:

- Chemical Structure: The compound features a fused benzene and thiazole ring system, which is significant in many biological applications due to its unique properties.

- Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide in polar solvents like dimethylformamide.

- Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions: Reduction of the iodine atom can yield 2-methyl-1,3-benzothiazole, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

The synthesis of 6-Iodo-2-methyl-1,3-benzothiazole can be achieved through several methods:

- Iodination of 2-Methyl-1,3-benzothiazole: This method involves reacting 2-methyl-1,3-benzothiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs in solvents like acetic acid or dichloromethane at elevated temperatures .

- Reaction of 2-Amino-6-iodotoluene with Carbon Disulfide: This method involves heating the reactants in the presence of a catalyst to form the desired product.

- From 6-Amino-2-methylbenzothiazole: A common synthetic route involves treating 6-amino-2-methylbenzothiazole with hydrogen chloride and sodium nitrite followed by reaction with potassium iodide .

Several compounds share structural similarities with 6-Iodo-2-methyl-1,3-benzothiazole. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzothiazole | Basic structure without substituents | Foundational structure for many derivatives |

| 2-Methylbenzothiazole | Methyl group at the 2-position | Lacks iodine substitution |

| 6-Bromo-2-methylbenzothiazole | Bromine instead of iodine | Similar reactivity but different halogen properties |

| 5-Iodo-2-methylbenzothiazole | Iodine at the 5-position | Different position may affect biological activity |

The uniqueness of 6-Iodo-2-methyl-1,3-benzothiazole lies in its specific substitution pattern which may enhance its biological activity compared to other similar compounds. Its iodine atom could also impart distinct electronic properties that influence its reactivity and interactions within biological systems.